molecular formula C11H14O4 B1670533 2-(2-Hydroxyethoxy)ethyl benzoate CAS No. 20587-61-5

2-(2-Hydroxyethoxy)ethyl benzoate

Cat. No. B1670533
CAS RN: 20587-61-5
M. Wt: 210.23 g/mol
InChI Key: DNUPYEDSAQDUSO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl benzoate, also known as 苯甲酸二甘醇酯, is a chemical compound with the formula C11H14O4 . It is a degradation product of dibenzoate plasticizers . It is a colorless to pale yellow liquid .


Synthesis Analysis

This compound can be synthesized through a reaction between toluene and glycol . The general method involves adding toluene and glycol into a reaction kettle, heating to an appropriate temperature, then adding an acid catalyst. After reacting for a certain period, the mixture is cooled, separated, and purified to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 29 bonds; 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, 1 primary alcohol, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a molecular weight of 210.22646, a density of 1.1715 g/cm3, and a boiling point of 127-130 °C (Press: 5 Torr) .

Scientific Research Applications

1. Self-Assembling Columnar Structures

Research demonstrates that derivatives of 2-(2-Hydroxyethoxy)ethyl benzoate, such as H18-ABG-3EO-OH, exhibit unique properties that enable self-assembling into columnar hexagonal phases. These structures have potential applications in the field of material science, particularly in the synthesis of polymers with highly tapered side chains. These polymers are crystalline at room temperature and undergo various phase transitions upon heating, indicating potential use in thermally responsive materials (Chvalun et al., 1998).

2. Novel Anti-juvenile Hormone Agents

Derivatives of this compound have been synthesized and tested as anti-juvenile hormone agents in various insects, such as silkworms. These compounds induce changes in insect development, such as precocious metamorphosis, and can be counteracted by certain hormonal agents. This indicates potential applications in pest management and the study of insect hormone systems (Ishiguro et al., 2003).

3. Synthesis of Liquid Crystalline Polysiloxanes

Compounds containing this compound structures have been utilized in synthesizing liquid crystalline polysiloxanes. These materials exhibit smectogen properties, indicating their utility in the creation of liquid crystalline materials with a range of applications in displays, sensors, and other electronic devices (Bracon et al., 2000).

4. Polymer Protection and Synthesis

Research has shown that this compound can be used for the protection of alcohols in the synthesis of complex organic molecules, such as phosphatidylinositol 4,5-bisphosphate analogues. This highlights its role in facilitating the synthesis of biologically significant compounds (Watanabe & Nakamura, 1997).

5. Modification of Polymer Properties

The inclusion of this compound in the synthesis of polymers like Poly(4-ethyleneoxy benzoate) alters their thermal properties significantly. This modification can result in changes to the crystallinity, melting temperatures, and glass-transition temperatures, which are important for material science applications (Jayakannan & Ramakrishnan, 2000).

Safety and Hazards

While 2-(2-Hydroxyethoxy)ethyl benzoate is generally considered to have low toxicity and irritability, certain safety precautions should be taken during handling. These include avoiding contact with skin and eyes, avoiding inhalation of its vapor, and using appropriate personal protective equipment such as gloves, goggles, and industrial masks. It should be stored sealed and away from fire sources and oxidizers .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUPYEDSAQDUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041921
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA Chemicals under the TSCA
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CAS RN

20587-61-5
Record name Diethylene glycol benzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylene glycol monobenzoate
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Record name Diethylene glycol monobenzoate
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Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
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Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.889
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Record name DIETHYLENE GLYCOL MONOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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